3-Fluoro-2-methylbenzamide CAS number 886502-05-2 properties
3-Fluoro-2-methylbenzamide CAS number 886502-05-2 properties
Introduction: Unveiling the Potential of a Fluorinated Aromatic Amide
3-Fluoro-2-methylbenzamide, bearing the CAS number 886502-05-2, is a fluorinated aromatic amide that has garnered interest within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, a methyl group, and a carboxamide group, presents a unique combination of functionalities that make it a valuable building block in organic synthesis. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 3-Fluoro-2-methylbenzamide, detailing its properties, a proposed synthesis protocol, analytical characterization methods, and its potential applications in research and development.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physicochemical properties of 3-Fluoro-2-methylbenzamide is paramount for its effective utilization in research and synthesis. While comprehensive experimental data for this specific compound is not widely published, we can infer some properties based on its structure and data from similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 886502-05-2 | [1][4][5] |
| Molecular Formula | C₈H₈FNO | [1][4][6][7] |
| Molecular Weight | 153.15 g/mol | [1][4][7] |
| Appearance | Off-white to slight yellow solid | [5] (Typical for similar benzamides) |
| Purity | ≥98% | [4] (As offered by suppliers) |
| Storage | Sealed in a dry environment at room temperature. | [1][7] |
Synthesis of 3-Fluoro-2-methylbenzamide: A Proposed Experimental Protocol
Rationale Behind the Synthetic Strategy
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The chosen two-step approach involves the activation of the carboxylic acid to an acid chloride, followed by amination. This method is generally high-yielding and avoids the need for harsh reaction conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for the formation of acid chlorides as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification. The subsequent reaction with ammonia provides the desired primary amide.
Step-by-Step Synthesis Workflow
Step 1: Synthesis of 3-Fluoro-2-methylbenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-2-methylbenzoic acid (1 equivalent).
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Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 3-Fluoro-2-methylbenzamide
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Cool the crude 3-fluoro-2-methylbenzoyl chloride from Step 1 in an ice bath.
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Slowly add a concentrated aqueous solution of ammonia (NH₄OH, excess) to the cooled acid chloride with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
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Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete.
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The solid product, 3-Fluoro-2-methylbenzamide, will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash it with cold water to remove any remaining salts.
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Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization: Ensuring Purity and Identity
The confirmation of the structure and the assessment of the purity of the synthesized 3-Fluoro-2-methylbenzamide are critical for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum of 3-Fluoro-2-methylbenzamide is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹JC-F).
While specific experimental spectra for 3-Fluoro-2-methylbenzamide are not publicly available, data for a similar compound, 2-fluoro-N-methylbenzamide, shows characteristic shifts that can be used for comparative purposes.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of a compound. A reversed-phase HPLC method would be suitable for 3-Fluoro-2-methylbenzamide.
A General HPLC Protocol:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance (likely around 254 nm).
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Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or methanol.
The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Applications in Research and Development: A Versatile Building Block
The unique structural features of 3-Fluoro-2-methylbenzamide make it a promising candidate for use in drug discovery and the development of novel agrochemicals.
Role in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The benzamide moiety is also a common scaffold in a variety of biologically active compounds.[9] Therefore, 3-Fluoro-2-methylbenzamide can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted benzamides are known to act as kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of 3-Fluoro-2-methylbenzamide could be explored for the development of novel inhibitors targeting specific kinases.
Potential in Agrochemicals
Fluorinated organic compounds are also of significant interest in the agrochemical industry.[8] They can be used to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. The benzamide functional group is present in several commercial pesticides. The unique substitution pattern of 3-Fluoro-2-methylbenzamide could lead to the discovery of new crop protection agents with novel modes of action.
Safety and Handling
Based on information for similar compounds, 3-Fluoro-2-methylbenzamide should be handled with care. The following hazard and precautionary statements are noted for this compound:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P317 (IF ON SKIN: Get medical help), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-Fluoro-2-methylbenzamide is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural features and the well-understood chemistry of fluorinated benzamides provide a strong foundation for its exploration in various research and development programs. The proposed synthetic and analytical protocols in this guide offer a starting point for researchers interested in utilizing this promising compound. As the demand for innovative and effective chemical solutions continues to grow, the importance of versatile building blocks like 3-Fluoro-2-methylbenzamide is set to increase.
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